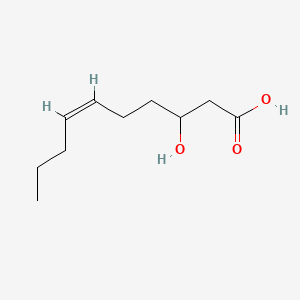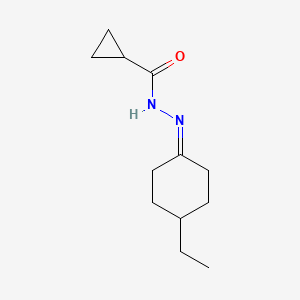
N'-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane carbohydrazides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and herbicidal properties . The unique structure of cyclopropane rings makes them highly reactive and versatile intermediates in organic synthesis .
準備方法
The synthesis of N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide typically involves the condensation of cyclopropanecarbohydrazide with 4-ethylcyclohexanone. The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles (ZnO NP) in ethanol . The process involves multiple steps, including the preparation of the key intermediate 2-(furan-2-yl)cyclopropanecarbohydrazide, which is then condensed with various aldehydes to form the final product .
化学反応の分析
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.
科学的研究の応用
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
作用機序
The mechanism of action of N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
類似化合物との比較
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide can be compared with other cyclopropane carbohydrazides, such as:
- N’-(4-methylcyclohexylidene)cyclopropanecarbohydrazide
- N’-(4-chlorophenyl)ethylidene)cyclopropanecarbohydrazide
- 2-(2,4-Dichlorophenoxy)-N’-(4-ethylcyclohexylidene)propanehydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity .
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
N-[(4-ethylcyclohexylidene)amino]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H20N2O/c1-2-9-3-7-11(8-4-9)13-14-12(15)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,15) |
InChIキー |
LKQZPGNTUIFHFO-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=NNC(=O)C2CC2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
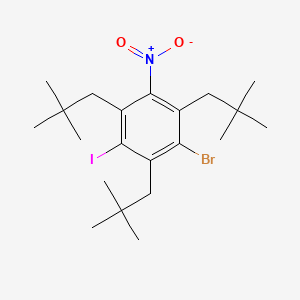
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
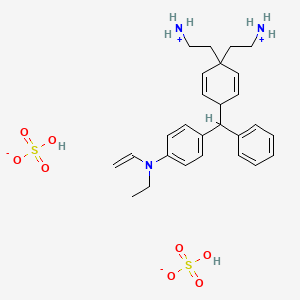
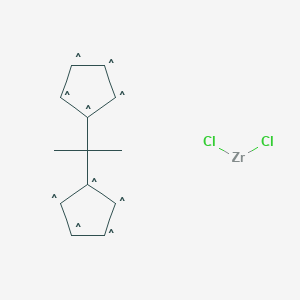
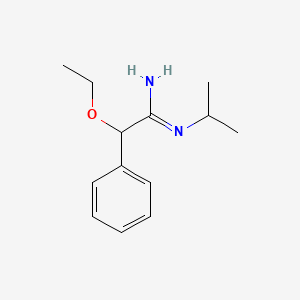
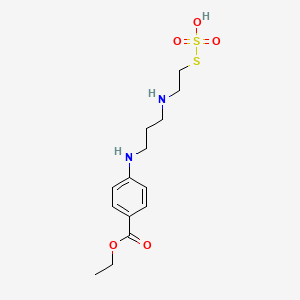
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
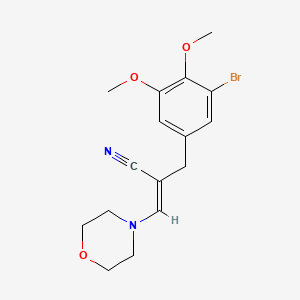
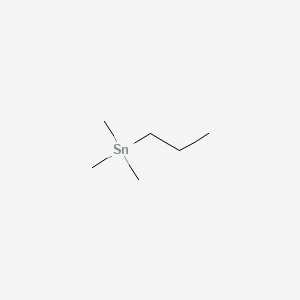
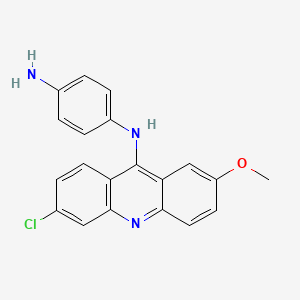
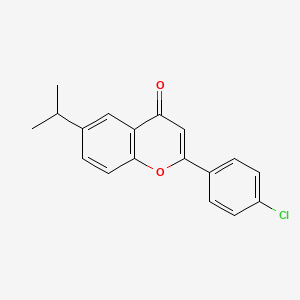
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
